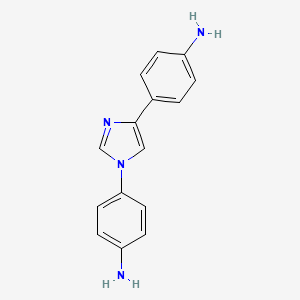

4,4'-(1H-Imidazole-1,4-diyl)dianiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline (CAS: 30405-78-8) is a symmetric diamine compound featuring two aniline groups connected via a conjugated butadiyne (–C≡C–C≡C–) linker. This rigid, planar structure enables extended π-conjugation, making it valuable in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(1H-Imidazole-1,4-diyl)dianiline can be synthesized through a multi-step process involving the reaction of aniline with benzimidazole derivatives. One common method involves the substitution reaction of aniline with benzimidazole, followed by reduction to obtain the target compound . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-Imidazole-1,4-diyl)dianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Aniline derivatives in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4,4’-(1H-Imidazole-1,4-diyl)dianiline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of high-performance polymers, such as polyimides and polyamides, and in the development of organic electronic materials

Mechanism of Action

The mechanism of action of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Isomers: 3,3′ vs. 4,4′ Substitution

The substitution pattern (para-para vs. meta-meta) critically impacts biological activity and molecular conformation.

Mechanistic Insight: The noncoplanar 3,3′-isomer better aligns with the NS5A protein’s hydrophobic pockets, improving binding affinity .

Linker Variations in COFs

The butadiyne linker’s conjugation length and rigidity significantly influence COF performance in photocatalysis.

| COF Structure | Linker | Hydrogen Evolution Rate (HER) |

|---|---|---|

| Tp-BDDA COF | 4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline | 324 ± 5 mmol h⁻¹ g⁻¹ |

| Tp-EDDA COF | 4,4′-(Ethyne-1,2-diyl)dianiline | 30 ± 5 mmol h⁻¹ g⁻¹ |

Key Finding : The diacetylene bridge in BDDA enhances charge carrier mobility and light absorption, boosting HER .

Other Diamine Scaffolds in COFs

Comparison with heterocyclic diamines highlights the role of conjugation and functionality:

Bioisosteric Replacements in Medicinal Chemistry

Replacing amide caps with imidazole in HCV inhibitors improves metabolic stability and potency:

| Cap Modification | Core Scaffold | EC₅₀ Improvement |

|---|---|---|

| Amide Caps | Diphenylbutadiyne | Baseline |

| Imidazole Caps | 4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline | 10–100x lower EC₅₀ |

Rationale : Imidazole mimics amide hydrogen-bonding while resisting enzymatic degradation .

Biological Activity

Overview

4,4'-(1H-Imidazole-1,4-diyl)dianiline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features an imidazole ring, which is known for conferring various therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step processes such as the reaction of aniline with benzimidazole derivatives. A common method includes a substitution reaction followed by reduction to achieve the target compound. The compound has a molecular formula of C₁₂H₁₂N₄ and a molecular weight of 224.25 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Method Used | Results |

|---|---|---|---|

| This compound | S. aureus | Cylinder wells diffusion | Inhibition observed |

| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | E. coli | Disk diffusion | Good antimicrobial potential |

| 2,3-disubstituted-3,4-dihydroimidazo[4,5-b]indole | Klebsiella pneumoniae | Kirby-Bauer disc technique | Significant inhibition |

Anticancer Properties

The anticancer potential of imidazole derivatives is well-documented. Studies have shown that these compounds can inhibit cell proliferation by targeting specific kinases involved in cancer pathways . The mechanism often involves the coordination of the imidazole ring with metal ions or binding to biological macromolecules such as proteins and nucleic acids.

Case Study:

A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in HeLa and MCF-7 cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Metal Ion Coordination: The imidazole ring can coordinate with transition metals, enhancing catalytic activity in biological systems.

- Protein Binding: The compound may bind to specific proteins involved in signaling pathways, leading to altered cellular responses.

- Nucleic Acid Interaction: It has been suggested that the compound can interact with nucleic acids, potentially affecting gene expression.

Properties

CAS No. |

141915-52-8 |

|---|---|

Molecular Formula |

C15H14N4 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

4-[1-(4-aminophenyl)imidazol-4-yl]aniline |

InChI |

InChI=1S/C15H14N4/c16-12-3-1-11(2-4-12)15-9-19(10-18-15)14-7-5-13(17)6-8-14/h1-10H,16-17H2 |

InChI Key |

TVWTZMZUQOKGDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=N2)C3=CC=C(C=C3)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.